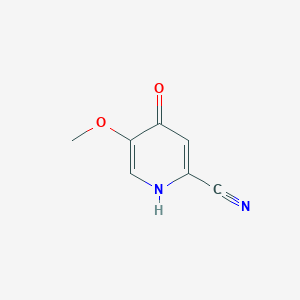
6-(Aminomethyl)pyridin-2-amine
Übersicht
Beschreibung
6-(Aminomethyl)pyridin-2-amine is involved in the synthesis of various heterocyclic compounds, which are significant in chemical research due to their diverse biological activities and applications in different chemical fields. It acts as an intermediate for synthesizing various chemical compounds through processes such as aminomethylation.
Synthesis Analysis
The synthesis of 6-(Aminomethyl)pyridin-2-amine derivatives often involves aminomethylation processes, where primary amines react with formaldehyde and other reactants to form new compounds. For example, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives with significant yields (Khrustaleva et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds synthesized from 6-(Aminomethyl)pyridin-2-amine has been studied using X-ray structural analysis, providing detailed insights into their geometric configurations. This information is crucial for understanding the reactivity and potential applications of these compounds (Khrustaleva et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylpyridines
- Scientific Field: Organic Chemistry
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Methods of Application: The synthesis of TFMP involves the chlorination of the pyridine ring to give 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Ionic Liquids
- Scientific Field: Organic Chemistry
- Application Summary: 2-Picolylamine, a compound structurally similar to 6-(Aminomethyl)pyridin-2-amine, is used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The synthesis of ionic liquids has a wide range of applications in various fields, including green chemistry, due to their unique properties such as low volatility, thermal stability, and tunable solvation properties .
Synthesis of Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: 2-Picolylamine is used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: These complexes have potential applications in various fields, including catalysis, magnetism, and luminescence .
Antitrypanosomal and Antiplasmodial Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain 2-aminopyrimidine derivatives, which could potentially be synthesized from 6-(Aminomethyl)pyridin-2-amine, have shown promising antitrypanosomal and antiplasmodial activities .
- Methods of Application: The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Production of Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 2-Aminopyridine, a compound structurally similar to 6-(Aminomethyl)pyridin-2-amine, is used in the production of several drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
- Methods of Application: It is produced by the reaction of sodium amide with pyridine, the Chichibabin reaction .
- Results or Outcomes: The drugs produced using 2-Aminopyridine have various therapeutic applications in the medical field .
Synthesis of β-Amino Alcohols
- Scientific Field: Organic Chemistry
- Application Summary: 2-Picolylamine, a compound structurally similar to 6-(Aminomethyl)pyridin-2-amine, is used as a key precursor to synthesize various β-amino alcohols .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: β-Amino alcohols have a wide range of applications in various fields, including the synthesis of pharmaceuticals and agrochemicals .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(aminomethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,4,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKGYZXUDZUKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308133 | |
| Record name | 6-Amino-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyridin-2-amine | |
CAS RN |
167298-54-6 | |
| Record name | 6-Amino-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167298-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(aminomethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)


![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)